ALK Wild-Type Potency: Crizotinib vs. Alectinib, Ceritinib, Brigatinib, and Lorlatinib
Crizotinib demonstrates intermediate potency against wild-type ALK kinase compared to second- and third-generation inhibitors. In enzymatic assays, crizotinib exhibits an IC50 of 20 nM [1], while ceritinib and alectinib are more potent, with reported IC50 values of 0.2 nM and 1.9 nM, respectively [2]. In cellular assays using Ba/F3 cells expressing EML4-ALK wild-type, crizotinib has an IC50 of approximately 34.5 nM, whereas alectinib and ceritinib show IC50 values of 0.59 nM and 0.61 nM, respectively [3].
| Evidence Dimension | ALK wild-type inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | Crizotinib: 20 nM (enzymatic); 34.5 ± 5.0 nM (cellular, Ba/F3 EML4-ALK) |
| Comparator Or Baseline | Ceritinib: 0.2 nM (enzymatic), 0.61 nM (cellular); Alectinib: 1.9 nM (enzymatic), 0.59 nM (cellular) |
| Quantified Difference | Crizotinib is ~100-fold less potent than ceritinib and ~33-fold less potent than alectinib in enzymatic assays; ~57-fold and ~58-fold less potent in cellular assays, respectively. |
| Conditions | Enzymatic kinase assays; Ba/F3 cellular assays expressing EML4-ALK wild-type. |
Why This Matters
Procurement of crizotinib is essential as a reference standard for benchmarking the potency of novel ALK inhibitors and for studies investigating first-generation inhibitor mechanisms.
- [1] Cui JJ, Tran-Dubé M, Shen H, et al. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). J Med Chem. 2011;54(18):6342-6363. View Source
- [2] Marsilje TH, Pei W, Chen B, et al. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. J Med Chem. 2013;56(14):5675-5690. View Source
- [3] Katayama R, Lovly CM, Shaw AT. Therapeutic targeting of anaplastic lymphoma kinase in lung cancer: a paradigm for precision cancer medicine. Clin Cancer Res. 2015;21(10):2227-2235. View Source
